MRK003 - 623165-93-5

MRK003

Catalog Number: EVT-287601
CAS Number: 623165-93-5
Molecular Formula: C25H31F6N3O2S
Molecular Weight: 551.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MRK003 is a potent and selective γ-secretase inhibitor (GSI) developed by Merck & Co., Inc. [, , , ]. GSIs are a class of compounds that block the enzymatic activity of γ-secretase, a multi-subunit protease complex crucial for cleaving transmembrane proteins, including those in the Notch signaling pathway [, , ].

Mechanism of Action

MRK003 exerts its effects by inhibiting γ-secretase, thereby preventing the cleavage and activation of Notch receptors [, , , , , , ]. The Notch signaling pathway is a highly conserved cell signaling system that plays a vital role in cell fate determination, proliferation, differentiation, and apoptosis [, , ].

Inhibition of γ-secretase by MRK003 prevents the release of the Notch intracellular domain (NICD) [, , , , , ]. NICD typically translocates to the nucleus, where it acts as a transcriptional activator, regulating the expression of target genes involved in cell growth, survival, and differentiation [, , , , , ].

By blocking NICD release, MRK003 disrupts downstream Notch signaling, leading to various cellular responses depending on the cellular context. These responses include cell cycle arrest, apoptosis, reduced clonogenicity, and differentiation [, , , , , , , , ].

Applications

Cancer Research

  • Glioblastoma: MRK003 has demonstrated efficacy in inhibiting the growth of glioblastoma xenografts, reducing tumor-initiating cell populations, and enhancing radiation sensitivity [, , , , ]. Studies have also explored its combination with other therapies, such as bromodomain inhibitors and autophagy inhibitors, for synergistic anti-tumor effects [, ].

  • Breast Cancer: Research suggests that MRK003 can target chemotherapy-resistant breast cancer stem cells, reduce mammosphere formation, and enhance the efficacy of chemotherapy in preclinical models [, , , , ].

  • Multiple Myeloma: Preclinical studies have shown that MRK003 can inhibit tumor growth in multiple myeloma xenograft models, possibly by downregulating Notch1 and AKT signaling [, ].

  • Pancreatic Cancer: MRK003 has demonstrated anti-tumor activity in preclinical models of pancreatic cancer, both as a single agent and in combination with gemcitabine [, , ]. Studies have also explored its potential to target pancreatic cancer stem cells [].

  • Uveal Melanoma: Research suggests that MRK003 can inhibit the growth, invasion, and metastasis of uveal melanoma cells in vitro and in vivo [, , ].

  • T-Cell Acute Lymphoblastic Leukemia (T-ALL): MRK003 has shown promise in preclinical models of T-ALL, extending survival in mouse models and synergizing with rapamycin to inhibit tumor growth [, ].

  • Stem cell biology: Investigating the contribution of Notch signaling to the maintenance and regulation of stem cell populations [, , , , , , , , , , ].

  • Tumorigenesis: Studying the role of Notch signaling in tumor initiation, progression, and metastasis across different cancer types [, , , , , , , , , , , , , , , , , , , ].

  • Drug resistance: Understanding the mechanisms of resistance to chemotherapy and targeted therapies involving Notch signaling [, , , , , , , , , , , , , , , ].

  • Cellular metabolism: Exploring the impact of Notch inhibition on metabolic pathways and its implications for tumor growth [].

Compound E

    DAPT

    • Relevance: DAPT, like MRK003, targets the Notch signaling pathway and has been studied for its effects on cancer stem cell properties. []

    LY411,575

    • Relevance: Both LY411,575 and the target compound, MRK003, are GSIs that have been investigated for their ability to prevent or delay tumor recurrence in models of ErbB-2-positive breast cancer. []

    Jagged1

    • Compound Description: Jagged1 is a Notch ligand. []
    • Relevance: Jagged1 activates the Notch pathway. In contrast, MRK003, a GSI, inhibits Notch signaling. Researchers have used Jagged1 to activate Notch signaling while using MRK003 to inhibit the pathway, allowing them to study the effects of Notch activation and inhibition. []

    Obatoclax

    • Compound Description: Obatoclax is a small molecule inhibitor of Bcl-2 family members, including Mcl-1 and Bcl-xL. []
    • Relevance: While MRK003 inhibits γ-secretase, its use in combination with oxaliplatin has been shown to reduce apoptosis in colon cancer cells by increasing levels of Mcl-1 and Bcl-xL. [] Obatoclax can block this effect and restore the apoptotic potential of the cells, suggesting a potential strategy for enhancing the effects of MRK003 in colon cancer treatment.
    • Compound Description: Cyclopamine is a Hedgehog pathway inhibitor. []
    • Relevance: Research suggests that GBM cells may develop resistance to MRK003, a GSI, by upregulating Hedgehog signaling. [] Combining cyclopamine with MRK003 has demonstrated greater effectiveness in killing GBM cells compared to MRK003 alone. This highlights the potential of targeting multiple developmental pathways, such as Notch and Hedgehog, for more effective GBM treatment.

    Gemcitabine

    • Compound Description: Gemcitabine (difluorodeoxycytidine, dFdC) is a chemotherapeutic agent that requires metabolic activation by phosphorylation. Its diphosphate metabolite inhibits ribonucleotide reductase, and its triphosphate form (dFdCTP) is incorporated into DNA. []
    • Relevance: While gemcitabine is a standard treatment for pancreatic ductal adenocarcinoma (PDAC), its effectiveness is limited. [] Research suggests that combining gemcitabine with MRK003, a GSI, can enhance antitumor effects compared to gemcitabine alone in certain PDAC models. [] This combination has been shown to reduce tumor cell proliferation and induce both apoptosis and intratumoral necrosis. []

    Paclitaxel

    • Compound Description: Paclitaxel is a chemotherapeutic agent. [, ]
    • Relevance: Research indicates that combining paclitaxel with MRK003, a GSI, is more effective than either treatment alone in platinum-resistant ovarian cancer models. [] This combination significantly reduces tumor growth and suggests potential for treating platinum-resistant ovarian cancer. []

    Carboplatin

    • Compound Description: Carboplatin is a chemotherapeutic agent. [, ]
    • Relevance: Similar to paclitaxel, combining carboplatin with MRK003, a GSI, has been explored as a potential treatment strategy for triple-negative breast cancer (TNBC). [] Results suggest that the addition of carboplatin can increase the sensitivity of MRK003 in TNBC cell lines that are otherwise insensitive to the GSI alone. []

    Erlotinib

    • Compound Description: Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). []
    • Relevance: Studies have shown that combining erlotinib with MRK003, a GSI, can improve the treatment of NSCLC in a preclinical model. [] The combination therapy targets both Notch-1 signaling and EGFR activity, leading to increased therapeutic efficacy. []

    MK-0646

    • Compound Description: MK-0646 is a fully humanized antibody against the human insulin-like growth factor 1 receptor (IGF-1R). []
    • Relevance: MK-0646, like MRK003, targets the Notch-1/IGF-1R/Akt-1 axis in non-small cell lung cancer (NSCLC). Both agents have demonstrated promising results in preclinical studies for prolonging survival in NSCLC models. []

    MK-2206

    • Compound Description: MK-2206 is a pan-Akt inhibitor. []

    13. Perifosine* Compound Description: Perifosine is an AKT inhibitor. []* Relevance: Combining perifosine with MRK003, a gamma-secretase inhibitor, has demonstrated synergistic effects in vitro and significant activity in MDA-MB-231 xenografts, a model of triple-negative breast cancer. []

    Temozolomide

    • Relevance: Temozolomide, unlike MRK003, does not reduce glutamate levels in glioblastoma cells. [] This suggests that the observed changes in glutamate levels after Notch inhibition by MRK003 are likely a specific downstream effect of Notch blockade rather than a general consequence of tumor growth inhibition. []

    MLN0128

    • Compound Description: MLN0128 is an mTOR inhibitor. []
    • Relevance: Similar to temozolomide, MLN0128 treatment, unlike MRK003, does not result in reduced glutamate levels in glioblastoma cells. [] This suggests that the effect of MRK003 on glutamate metabolism is a unique consequence of Notch inhibition rather than a general response to tumor growth suppression. []

    16. LGK974* Compound Description: LGK974 is a WNT inhibitor. []* Relevance: Unlike MRK003, which reduces glutamate levels in glioblastoma cells, LGK974 does not demonstrate this effect. [] This difference suggests that MRK003's impact on glutamate metabolism is a specific result of Notch inhibition, not a general consequence of tumor growth inhibition. []

    Compound 968

    • Compound Description: Compound 968 is an allosteric inhibitor of glutaminase. []
    • Relevance: Research has shown that MRK003, a GSI, can regulate glutaminase and glutamate in glioblastoma cells. [] Similar to the effects observed with MRK003, treatment with Compound 968, a glutaminase inhibitor, slows glioblastoma growth. [] This suggests that Notch inhibition by MRK003 may influence tumor metabolism, particularly glutamate homeostasis.

    18. Nab-paclitaxel* Compound Description: Nab-paclitaxel is a nanoparticle albumin-bound formulation of paclitaxel, a chemotherapeutic agent. []* Relevance: Preclinical studies have shown that combining nab-paclitaxel with gemcitabine increases the formation of dFdCTP, the active metabolite of gemcitabine, due to the destabilization of cytidine deaminase (CDA). [] This suggests that nab-paclitaxel can enhance the efficacy of gemcitabine. In contrast, the combination of MRK003 and gemcitabine does not result in increased dFdCTP formation, indicating a different mechanism of action for this combination. []

    19. PEGPH20* Compound Description: PEGPH20 is an enzyme that targets and depletes hyaluronan, a component of the extracellular matrix. []* Relevance: Similar to nab-paclitaxel, PEGPH20 has been investigated for its potential to enhance gemcitabine delivery and efficacy in pancreatic cancer. [] While PEGPH20 achieves this by depleting hyaluronan, the combination of MRK003 and gemcitabine does not rely on this mechanism. [] Research suggests that MRK003, in combination with gemcitabine, likely exerts its effects through mechanisms such as endothelial damage leading to hypoxic necrosis. []

    Properties

    CAS Number

    623165-93-5

    Product Name

    MRK003

    IUPAC Name

    (1'R,4R,10'S)-2-(2,2,2-trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide

    Molecular Formula

    C25H31F6N3O2S

    Molecular Weight

    551.6 g/mol

    InChI

    InChI=1S/C25H31F6N3O2S/c26-24(27,28)16-34-15-23(32-37(34,35)36)21-5-6-22(23)14-19-12-17(3-4-18(19)13-21)2-1-9-33-10-7-20(8-11-33)25(29,30)31/h1-4,12,20-22,32H,5-11,13-16H2/b2-1+/t21-,22+,23+/m0/s1

    InChI Key

    NKHUILHBYOOZDF-NCOIWELASA-N

    SMILES

    C1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F

    Solubility

    Soluble in DMSO, not in water

    Synonyms

    MRK003; MRK 003; MRK-003.

    Canonical SMILES

    C1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F

    Isomeric SMILES

    C1C[C@@H]2CC3=C(C[C@H]1[C@]24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)/C=C/CN5CCC(CC5)C(F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.